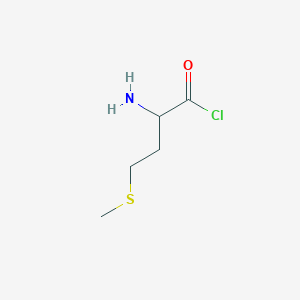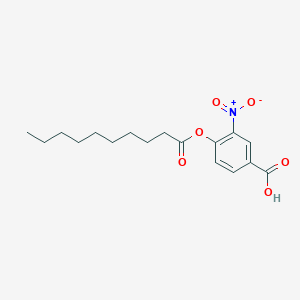
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate can be synthesized through a multi-step process. One common method involves the preparation from 2-diazo-6(2H)-azulenone. The synthesis typically includes the following steps:
Formation of 2-diazo-6(2H)-azulenone: This intermediate is prepared through diazotization reactions.
Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dioxoazulene-1,3-dicarboxylate.
Substitution: It can react with Grignard reagents to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tetrachloro-1,2-benzoquinone.
Substitution: Grignard reagents such as phenylmagnesium bromide and methyllithium are commonly used.
Major Products
Oxidation: Diethyl 2,6-dioxoazulene-1,3-dicarboxylate.
Substitution: 2-, 4-, and 6-substituted addition-oxidation products.
Scientific Research Applications
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing other azulene derivatives.
Materials Science: The compound’s unique electronic properties make it useful in developing organic semiconductors and other advanced materials.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is attributed to the presence of hydroxyl and carboxylate groups, which facilitate oxidation and substitution reactions. These reactions can lead to the formation of new compounds with potential biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dioxoazulene-1,3-dicarboxylate: An oxidized form of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.
Diethyl 2-chloroazulene-1,3-dicarboxylate: A chlorinated derivative that undergoes similar substitution reactions.
Uniqueness
This compound is unique due to its dual hydroxyl groups, which provide distinct reactivity compared to its oxidized or chlorinated counterparts. This makes it a versatile intermediate in organic synthesis and materials science .
Properties
CAS No. |
63615-46-3 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O6/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
ADXIKTAKFGCCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
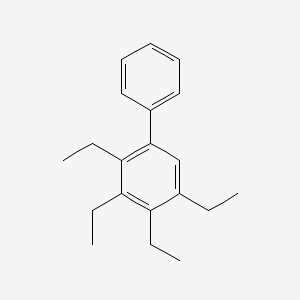
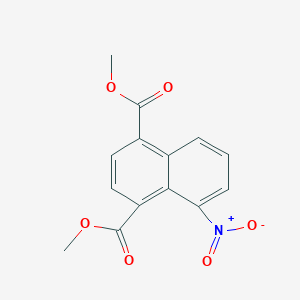
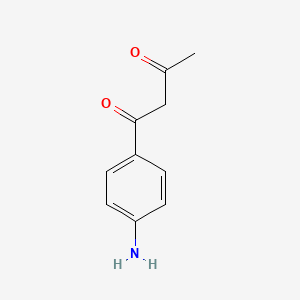


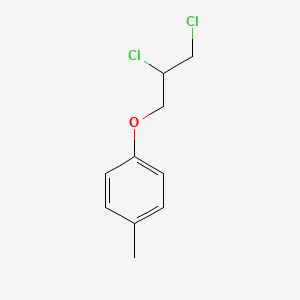

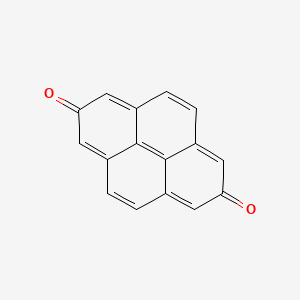
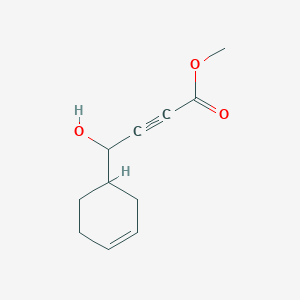
methanone](/img/structure/B14490544.png)

